![molecular formula C15H13N3O6S B2941829 1-[(4-Methylphenyl)sulfonyl]-4,6-dinitroindoline CAS No. 312513-83-0](/img/structure/B2941829.png)
1-[(4-Methylphenyl)sulfonyl]-4,6-dinitroindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Methylphenyl)sulfonyl]-4,6-dinitroindoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MDNI, and it is a yellow crystalline powder that has a molecular formula of C15H11N3O6S.
Aplicaciones Científicas De Investigación
MDNI has been studied extensively for its potential applications in various fields such as photonic devices, nonlinear optics, and organic electronics. It has been shown to have excellent nonlinear optical properties, making it a promising material for use in optical devices such as modulators and switches. Additionally, MDNI has been investigated for its potential use in organic field-effect transistors due to its high charge carrier mobility.
Mecanismo De Acción
The mechanism of action of MDNI is not fully understood, but it is believed to involve the interaction of the compound with electron-rich molecules such as amino acids and nucleotides. This interaction results in changes in the electronic properties of the molecules, leading to the observed nonlinear optical properties.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of MDNI. However, it has been shown to have low toxicity, making it a promising candidate for use in various applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MDNI is its excellent nonlinear optical properties, making it a promising material for use in various optical devices. Additionally, it has low toxicity, making it a safer alternative to other compounds. However, the synthesis of MDNI is relatively complex, and the yield of the product is typically low, which can make it challenging to work with in lab experiments.
Direcciones Futuras
There are several future directions for research on MDNI. One potential area of research is the development of new synthesis methods that can improve the yield of the product. Additionally, further studies are needed to fully understand the mechanism of action of MDNI and its potential applications in various fields. Finally, research on the toxicity and environmental impact of MDNI is needed to ensure its safe use in various applications.
Conclusion
In conclusion, 1-[(4-Methylphenyl)sulfonyl]-4,6-dinitroindoline is a promising compound that has potential applications in various fields such as photonic devices, nonlinear optics, and organic electronics. The synthesis method of MDNI involves the reaction of 4-methylbenzenesulfonyl chloride with 4,6-dinitroindoline in the presence of a base, and the product is obtained through filtration and recrystallization. Although the mechanism of action of MDNI is not fully understood, it is believed to involve the interaction of the compound with electron-rich molecules. Further research is needed to fully understand the potential applications of MDNI and its impact on the environment and human health.
Métodos De Síntesis
The synthesis of MDNI involves the reaction of 4-methylbenzenesulfonyl chloride with 4,6-dinitroindoline in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane, and the product is obtained through filtration and recrystallization. The yield of the product is typically around 50%.
Propiedades
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4,6-dinitro-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O6S/c1-10-2-4-12(5-3-10)25(23,24)16-7-6-13-14(16)8-11(17(19)20)9-15(13)18(21)22/h2-5,8-9H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMUKAOBIWFYGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C2C=C(C=C3[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methylphenyl)sulfonyl]-4,6-dinitroindoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-Azaspiro[3.4]octan-8-ylmethyl)methanesulfonamide](/img/structure/B2941747.png)
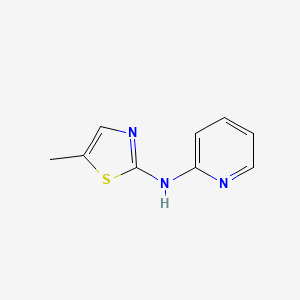
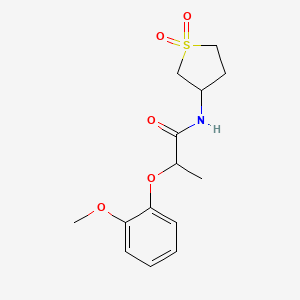
![3-((5-((3-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2941751.png)
![(1R,5S)-N-(tert-butyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2941752.png)
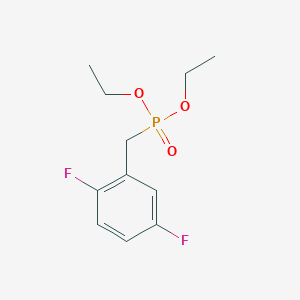
![3-(3-Bromophenyl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2941757.png)
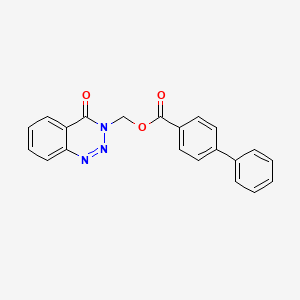


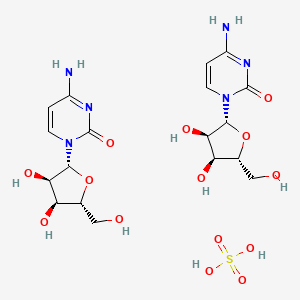
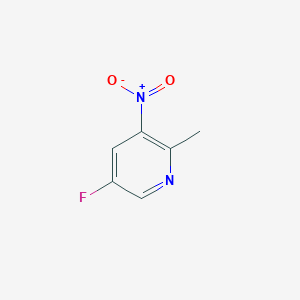
![N-(3-chloro-4-methoxyphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2941768.png)